3-ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Scientific Research Applications
Antifolate Agents and Antitumor Activities
Compounds structurally related to the query compound have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors, showing excellent inhibition of human DHFR and significant antitumor activities against several tumor cells in culture. These compounds, including classical antifolates, exhibit potent and selective inhibition of DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Antimicrobial and Antifungal Applications
Novel phenylfuro[3,2-d]pyrimidine derivatives have been synthesized with expected antimicrobial activity. The reaction of ethyl 3-amino-5-phenylfuran-2-carboxylate with benzoyl isothiocyanate yielded compounds with significant pharmacological properties, indicating potential applications in addressing microbial infections (Ghoneim et al., 2019).
Fluorescence and Optical Properties
The synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds has revealed compounds with active fluorescence and absorption properties in the UV or visible region, suggesting applications in molecular probes and optical materials (Al-Masoudi et al., 2015).
Heterocyclic Synthesis and Biological Activities
The reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has led to the synthesis of new heterocyclic systems. These compounds have shown promising antimicrobial activity against Staphylococcus aureus, indicating potential for developing new antimicrobial agents (Sirakanyan et al., 2015).
Antihypertensive and Anti-ulcer Activities
Derivatives of dihydropyrimidines have been tested for anti-hypertensive and anti-ulcer activities, illustrating the broad biological activity spectrum associated with compounds in this class. Some derivatives have shown promising results, indicating potential therapeutic applications (Rana et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain enzymes . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets through a process of binding and inhibition, similar to other compounds in its class . The compound’s thioxo and mercapto groups may play a crucial role in this interaction.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects
Result of Action
Similar compounds have shown a range of biological activities, including antimicrobial, antifungal, and anticancer effects
Biochemical Analysis
Biochemical Properties
Thioxopyrimidines, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence oxidative processes in the organism .
Cellular Effects
Similar compounds have shown diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects .
Molecular Mechanism
It is known that thioxopyrimidines can influence oxidative processes in the organism .
Properties
IUPAC Name |
3-ethyl-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-17-13(18)12-11(16-14(17)19)10(8-15-12)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRBZZYVMGWMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.